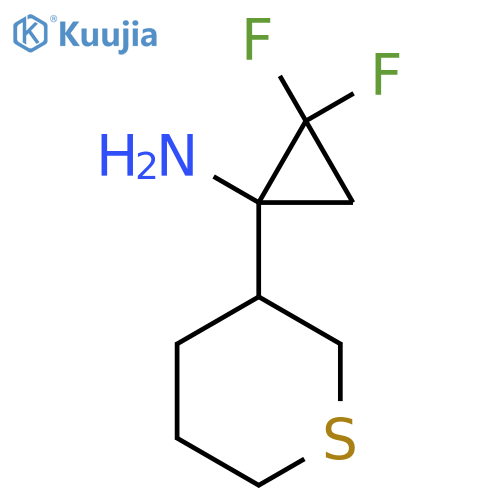

Cas no 2229518-69-6 (2,2-difluoro-1-(thian-3-yl)cyclopropan-1-amine)

2,2-difluoro-1-(thian-3-yl)cyclopropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2,2-difluoro-1-(thian-3-yl)cyclopropan-1-amine

- 2229518-69-6

- EN300-1967479

-

- インチ: 1S/C8H13F2NS/c9-8(10)5-7(8,11)6-2-1-3-12-4-6/h6H,1-5,11H2

- InChIKey: JHYZCZXECSNGSM-UHFFFAOYSA-N

- SMILES: S1CCCC(C1)C1(CC1(F)F)N

計算された属性

- 精确分子量: 193.07367692g/mol

- 同位素质量: 193.07367692g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 12

- 回転可能化学結合数: 1

- 複雑さ: 198

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.4

- トポロジー分子極性表面積: 51.3Ų

2,2-difluoro-1-(thian-3-yl)cyclopropan-1-amine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1967479-0.1g |

2,2-difluoro-1-(thian-3-yl)cyclopropan-1-amine |

2229518-69-6 | 0.1g |

$1863.0 | 2023-09-16 | ||

| Enamine | EN300-1967479-0.05g |

2,2-difluoro-1-(thian-3-yl)cyclopropan-1-amine |

2229518-69-6 | 0.05g |

$1779.0 | 2023-09-16 | ||

| Enamine | EN300-1967479-5.0g |

2,2-difluoro-1-(thian-3-yl)cyclopropan-1-amine |

2229518-69-6 | 5g |

$6140.0 | 2023-06-03 | ||

| Enamine | EN300-1967479-10g |

2,2-difluoro-1-(thian-3-yl)cyclopropan-1-amine |

2229518-69-6 | 10g |

$9105.0 | 2023-09-16 | ||

| Enamine | EN300-1967479-1.0g |

2,2-difluoro-1-(thian-3-yl)cyclopropan-1-amine |

2229518-69-6 | 1g |

$2118.0 | 2023-06-03 | ||

| Enamine | EN300-1967479-2.5g |

2,2-difluoro-1-(thian-3-yl)cyclopropan-1-amine |

2229518-69-6 | 2.5g |

$4150.0 | 2023-09-16 | ||

| Enamine | EN300-1967479-0.5g |

2,2-difluoro-1-(thian-3-yl)cyclopropan-1-amine |

2229518-69-6 | 0.5g |

$2033.0 | 2023-09-16 | ||

| Enamine | EN300-1967479-5g |

2,2-difluoro-1-(thian-3-yl)cyclopropan-1-amine |

2229518-69-6 | 5g |

$6140.0 | 2023-09-16 | ||

| Enamine | EN300-1967479-0.25g |

2,2-difluoro-1-(thian-3-yl)cyclopropan-1-amine |

2229518-69-6 | 0.25g |

$1948.0 | 2023-09-16 | ||

| Enamine | EN300-1967479-1g |

2,2-difluoro-1-(thian-3-yl)cyclopropan-1-amine |

2229518-69-6 | 1g |

$2118.0 | 2023-09-16 |

2,2-difluoro-1-(thian-3-yl)cyclopropan-1-amine 関連文献

-

Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

2,2-difluoro-1-(thian-3-yl)cyclopropan-1-amineに関する追加情報

2,2-Difluoro-1-(Thiazol-3-Yl)Cyclopropan-1-Amine (CAS No. 2229518-69-6): Structural Insights and Emerging Applications in Chemical Biology

The compound 2,2-difluoro-1-(thiazol-3-yl)cyclopropan-1-amine, identified by the CAS No. 2229518-69-6, represents a structurally unique scaffold that has garnered attention in contemporary chemical research. Its core structure features a cyclopropane ring substituted with two fluorine atoms at the 1-position and a thiazolyl group at the 3-position of the five-membered thiazole ring. This combination of fluorinated cycloalkanes and heteroaromatic moieties introduces a balance of steric and electronic properties, making it a promising candidate for applications in medicinal chemistry and materials science.

The cyclopropane framework is inherently strained due to its high angle strain (~60° bond angles), which imparts reactivity and conformational flexibility. The introduction of difluorination at the cyclopropane ring modulates its electronic environment, enhancing lipophilicity while stabilizing the strained ring through electron-withdrawing effects. The thiazolyl substituent, characterized by its sulfur and nitrogen atoms in a five-membered aromatic system, further contributes to hydrogen bonding capabilities and π-electron delocalization. These features collectively position this compound as a versatile building block for drug discovery programs targeting enzyme inhibition or receptor modulation.

Recent advancements in synthetic methodologies have enabled efficient access to this scaffold. Notably, transition-metal-catalyzed cross-coupling reactions between fluoro-substituted cyclopropane precursors and thiazole derivatives have been reported as scalable approaches. For instance, palladium-catalyzed C–N bond formation under mild conditions has demonstrated high regioselectivity for the cyclopropylamine linkage, ensuring compatibility with sensitive functional groups. Such protocols align with modern green chemistry principles by minimizing waste generation and energy consumption.

In the context of medicinal chemistry, compounds bearing the cyclopropanamine-thiazole hybrid structure have shown potential as modulators of G protein-coupled receptors (GPCRs) and kinases—two major therapeutic target classes. The fluorinated cyclopropyl group is particularly valued for its ability to mimic bioisosteric relationships with methylene units while improving metabolic stability. A 2024 study published in *Journal of Medicinal Chemistry* highlighted that analogs with similar difluorocyclopropyl substitutions exhibited enhanced half-lives in preclinical models compared to non-fluorinated counterparts.

The thiazole moiety itself is a well-established pharmacophore found in numerous FDA-approved drugs, including antifungal agents like fluconazole and anti-inflammatory compounds such as celecoxib analogs. When fused to a cyclopropane core, this heterocycle may enhance binding affinity through additional interactions with hydrophobic pockets or hydrogen-bonding sites within protein targets. Computational docking studies suggest that the rigid geometry of the difluorocyclopropyl-thiazole conjugate could optimize orientation within active sites, reducing off-target effects associated with flexible ligands.

Beyond pharmaceutical applications, this compound's structural characteristics make it relevant to agrochemical research. Fluorinated cycloalkanes are increasingly incorporated into herbicides and insecticides due to their resistance to environmental degradation while maintaining biological potency. The thiazole ring's ability to form zwitterionic complexes with metal ions also opens possibilities for catalytic applications in asymmetric synthesis or organometallic chemistry.

An emerging area of interest involves the use of this scaffold as a fluorescent probe for bioimaging studies. The inherent rigidity of the cyclopropane-thiazole framework combined with fluorine's influence on electronic transitions could enable tunable emission properties when conjugated with appropriate chromophores. Preliminary experiments using derivatives of this structure have demonstrated excitation wavelengths compatible with confocal microscopy systems.

Safety assessments conducted according to OECD guidelines indicate that this compound exhibits low acute toxicity profiles when tested under controlled conditions (OECD TG 401). However, comprehensive toxicological evaluations remain ongoing as part of broader preclinical development programs targeting specific therapeutic indications.

Synthesis scalability remains an active area of research given potential commercial applications across multiple industries. Continuous flow reactor systems have been proposed as viable alternatives to batch processes for large-scale production while maintaining high enantiomeric purity through chiral auxiliary strategies during key coupling steps involving the cyclopropylamine functionality.

In summary, CAS No. 2229518-69-6 (compound name: 2,2-difluoro-1-(thiazol-3-y)cyclopropanamine) exemplifies how strategic molecular design can merge advantageous properties from distinct chemical classes—fluorinated cycloalkanes and thiazoles—to create multifunctional platforms applicable across diverse scientific domains from drug discovery to materials engineering.

2229518-69-6 (2,2-difluoro-1-(thian-3-yl)cyclopropan-1-amine) Related Products

- 32327-68-7(1-(2-chloroethyl)-4-methylbenzene)

- 1805997-95-8(2-(Chloromethyl)-5-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile)

- 847862-26-4(tert-butyl N-[anti-3-azabicyclo[3.2.1]octan-8-yl]carbamate)

- 303-50-4(Norcyclobenzaprine)

- 2138560-05-9(3-chloro-4-fluoro-5-phenylaniline)

- 1797898-85-1(N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide)

- 2024433-91-6(1-(thiolan-3-yl)-1H-1,2,3-triazol-4-amine)

- 1804833-99-5(Ethyl 3-(bromomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate)

- 76474-52-7(Z-Arg-Arg-bNA acetate salt)

- 2639409-89-3(Tert-butyl 4-amino-3-bromo-5-nitrobenzoate)